molecular formula C22H21NOS B5181310 N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5181310
M. Wt: 347.5 g/mol
InChI Key: SNCOHHQQCADHGB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C16H17NOS It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 3,4-dimethylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of oxidative stress and inflammation . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propionamide
  • N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)butyramide

Uniqueness

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific structural features, such as the presence of both a phenylsulfanyl group and an acetamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-13-14-19(15-17(16)2)23-22(24)21(18-9-5-3-6-10-18)25-20-11-7-4-8-12-20/h3-15,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCOHHQQCADHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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